

# Application Notes: Bathophenanthroline Assay for Measuring Ferrous Iron in Water Samples

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## Compound of Interest

Compound Name: Bathophenanthroline

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## Introduction

The accurate quantification of ferrous iron ( $\text{Fe}^{2+}$ ) in aqueous samples is critical in various scientific disciplines, including environmental monitoring, water quality assessment, and pharmaceutical research. The **bathophenanthroline** assay is a highly sensitive and specific colorimetric method for the determination of ferrous iron. This application note provides a detailed protocol for the measurement of  $\text{Fe}^{2+}$  in water samples using this reliable spectrophotometric technique.

## Principle of the Assay

The assay is based on the reaction of ferrous iron with **bathophenanthroline** (4,7-diphenyl-1,10-phenanthroline), a specific chelating agent. In a slightly acidic to neutral pH range (typically pH 4-5), three molecules of **bathophenanthroline** form a stable, red-orange colored complex with one ion of ferrous iron.<sup>[1]</sup> This complex, tris(**bathophenanthroline**)iron(II), exhibits a strong absorbance at a maximum wavelength of approximately 533 nm.<sup>[1][2]</sup> The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of ferrous iron in the sample, following the Beer-Lambert law. The complex can be measured directly in the aqueous phase or, for increased sensitivity, extracted into an organic solvent like isoamyl alcohol or n-hexyl alcohol.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of the **bathophenanthroline** assay for ferrous iron determination.

Parameter	Value	Reference
Wavelength of Maximum Absorption ( $\lambda_{\text{max}}$ )	533 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon$ )	$\sim 22,400 \text{ L mol}^{-1} \text{ cm}^{-1}$	[2]
Applicable Concentration Range	40 - 1000 $\mu\text{g/L}$	[1]
Linearity Range	Up to 0.42 $\mu\text{g/mL}$	[3]
pH Range for Complex Formation	3.6 - 5.2	[3]

## Experimental Protocols

### Materials and Reagents

- **Bathophenanthroline** Solution (0.001 M): Dissolve 0.0332 g of 4,7-diphenyl-1,10-phenanthroline in 100 mL of ethanol or isoamyl alcohol.[4]
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ ).
- Sodium Acetate Buffer Solution (1.2 M): Dissolve 16.4 g of sodium acetate in 100 mL of deionized water. Adjust the pH to 4.5 with acetic acid.
- Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate ( $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ ) in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1.00 L in a volumetric flask. This stock solution contains 100 mg/L (100 ppm) of  $\text{Fe}^{2+}$ . [5]

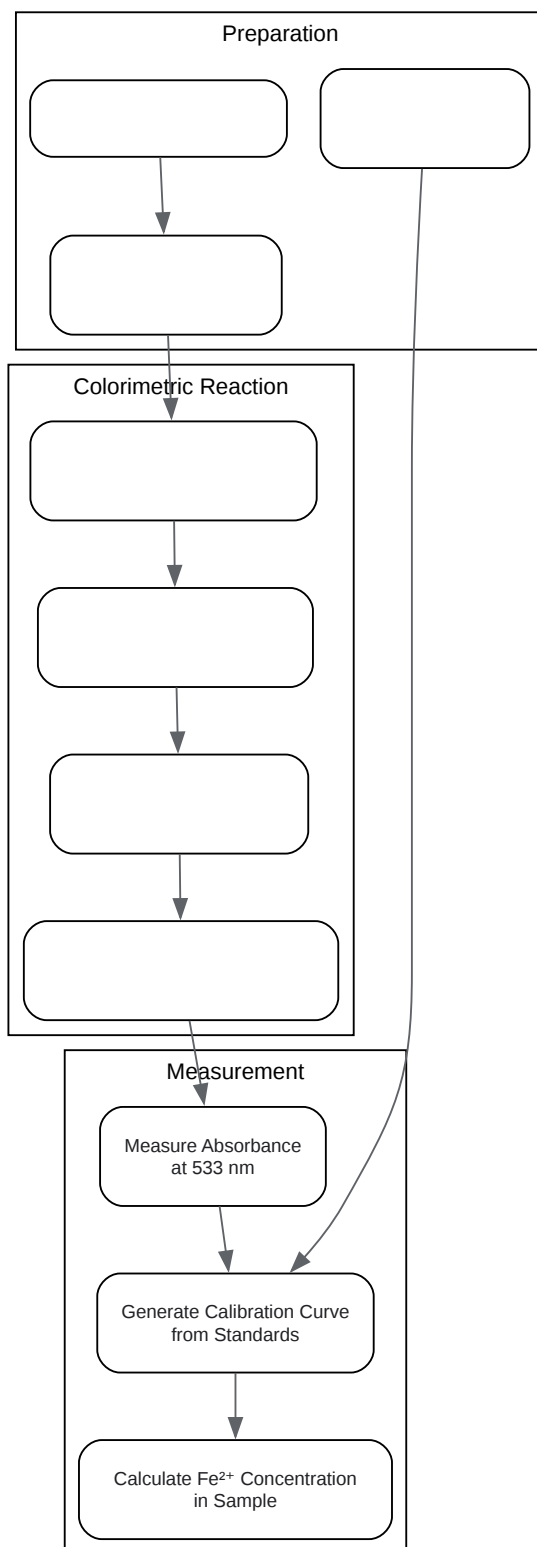
- Working Standard Solutions: Prepare a series of working standards by diluting the 100 ppm stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm).
- Organic Solvent (for extraction method): Isoamyl alcohol or n-hexyl alcohol.
- Deionized Water
- Glassware: Volumetric flasks, pipettes, beakers, separatory funnels (for extraction method).
- Spectrophotometer capable of measuring absorbance at 533 nm.
- Cuvettes

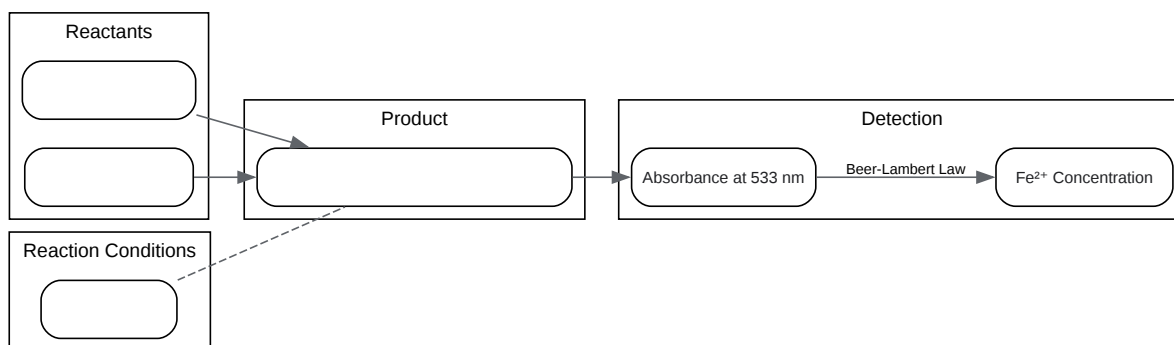
## Sample Handling and Preparation

- Collect water samples in clean glass or plastic bottles.
- For the determination of dissolved ferrous iron, filter the sample through a 0.45  $\mu\text{m}$  membrane filter immediately upon collection.[\[1\]](#)
- To prevent the oxidation of  $\text{Fe}^{2+}$  to  $\text{Fe}^{3+}$  by atmospheric oxygen, samples should be analyzed as soon as possible after collection.[\[1\]](#) If immediate analysis is not possible, the sample should be preserved by adding nitric or hydrochloric acid to a pH of 2 or less.[\[1\]](#) Note that acidification will result in the measurement of total iron after reduction, not just the initial ferrous iron.

## Experimental Workflow Diagram

Bathophenanthroline Assay Workflow





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